Cas no 134430-89-0 ((2E)-N-(4-bromophenyl)-3-phenylprop-2-enamide)

(2E)-N-(4-bromophenyl)-3-phenylprop-2-enamide structure
134430-89-0 structure
Product Name:(2E)-N-(4-bromophenyl)-3-phenylprop-2-enamide
CAS No:134430-89-0
MF:C15H12BrNO
MW:302.16588306427
MDL:MFCD00444456
CID:900144
PubChem ID:681894
Update Time:2025-04-19

(2E)-N-(4-bromophenyl)-3-phenylprop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • (E)-N-(4-Bromophenyl)-3-phenyl-2-propenamide
    • N-(4-Bromophenyl)cinnamamide
    • (2E)-N-(4-methoxyphenyl)cinnamamide
    • (E)-heptyl cinnamate
    • 1-(3-phenyl-2-propenoyloxy)-2-phenoxyethane
    • 2-Propenoic acid, 3-phenyl-, heptyl ester
    • AC1O5KKP
    • Cinnamic acid, heptyl ester
    • FEMA No. 2551
    • Heptyl cinnamate
    • trans
    • trans-cinnamic acid heptyl ester
    • trans-cinnamic acid-(2-phenoxy-ethyl ester)
    • trans-Zimtsaeure-(2-phenoxy-aethylester)
    • trans-Zimtsaeure-heptylester
    • trans-Zimtsaeure-p-anisidid
    • Zimtsaeure-< 4-brom-anilid>
    • (2E)-N-(4-bromophenyl)-3-phenylprop-2-enamide
    • SR-01000405656-1
    • 2-Propenamide, N-(4-bromophenyl)-3-phenyl-
    • 134430-89-0
    • N-(4-bromophenyl)-3-phenylprop-2-enamide
    • IDI1_019735
    • HMS1475C21
    • SR-01000405656
    • (E)-N-(4-bromophenyl)-3-phenylprop-2-enamide
    • EN300-240223
    • BDBM261505
    • AKOS001406894
    • BRD-K25714772-001-01-6
    • F0266-5641
    • N-(4-bromophenyl)-3-phenylacrylamide
    • 54934-81-5
    • SCHEMBL14094475
    • CS-0370850
    • DB-310211
    • US9708268, 8
    • CPHIJOVRKMUDKW-IZZDOVSWSA-N
    • DTXSID101240107
    • Preparation of 1-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzyl)-2-oxo-1,2-dihydroquinoline-6-carboxamide
    • 2-Propenamide, N-(4-bromophenyl)-3-phenyl-, (E)-
    • (2E)-N-(4-Bromophenyl)-3-phenyl-2-propenamide #
    • MDL: MFCD00444456
    • Inchi: 1S/C15H12BrNO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-11H,(H,17,18)/b11-6+
    • InChI Key: CPHIJOVRKMUDKW-IZZDOVSWSA-N
    • SMILES: BrC1C=CC(=CC=1)NC(/C=C/C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 301.01000
  • Monoisotopic Mass: 301.01023g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • Color/Form: NA
  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 472.9±45.0 °C at 760 mmHg
  • Flash Point: 142.4±30.7 °C
  • PSA: 29.10000
  • LogP: 4.17400

(2E)-N-(4-bromophenyl)-3-phenylprop-2-enamide Security Information

(2E)-N-(4-bromophenyl)-3-phenylprop-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B686520-250mg
(E)-N-(4-Bromophenyl)-3-phenyl-2-propenamide
134430-89-0
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$ 580.00 2023-04-18
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Enamine
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